1-[6-(2-bromophenoxy)hexyl]piperidine
Description
Properties
IUPAC Name |
1-[6-(2-bromophenoxy)hexyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO/c18-16-10-4-5-11-17(16)20-15-9-2-1-6-12-19-13-7-3-8-14-19/h4-5,10-11H,1-3,6-9,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZSPWDGPXYPLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCCCOC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[6-(2-bromophenoxy)hexyl]piperidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The preparation of the compound typically involves the use of boron reagents and palladium catalysts under specific reaction conditions .
Chemical Reactions Analysis
1-[6-(2-bromophenoxy)hexyl]piperidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
1-[6-(2-bromophenoxy)hexyl]piperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological targets.
Medicine: It is explored for its potential therapeutic applications due to its structural similarity to other pharmacologically active piperidine derivatives.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[6-(2-bromophenoxy)hexyl]piperidine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the biological system being studied. Generally, piperidine derivatives exert their effects by binding to receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Key Observations :
Receptor Binding and Selectivity
- S1R Ligands: 1-(3-Phenylbutyl)piperidine derivatives () maintain salt-bridge interactions with Glu172 but exhibit RMSD >2.5 Å due to hydrophobic substituent size. The target compound’s bromophenoxy group may similarly displace binding orientation while retaining critical interactions .
- AMPA Receptor Modulators: highlights benzodioxol-piperidine derivatives (e.g., 1-BCP) with strong receptor affinity. The bromophenoxy group’s bulk may hinder or enhance binding compared to smaller substituents .
Enzyme Inhibition
- α-Glucosidase Inhibitors: Piperidine derivatives with polar groups (e.g., hydroxyls in ) show IC50 values ~0.2 mM. The target compound’s bromophenoxy group lacks polarity, likely reducing enzyme affinity compared to these analogs .
Stability and Metabolic Considerations
- Metabolic Susceptibility : Piperidine rings are prone to oxidative metabolism. Bromine’s electron-withdrawing nature may slow cytochrome P450-mediated degradation compared to chlorophenyl analogs .
- Stability in Formulation : Brominated aromatic systems (as in ’s 4-bromophenyl ethers) exhibit higher thermal stability than nitro or chlorinated counterparts, suggesting advantages for long-term storage .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[6-(2-bromophenoxy)hexyl]piperidine, and what factors influence yield?
- Methodological Answer : The synthesis typically involves alkylation of a piperidine precursor with a 2-bromophenoxyhexyl intermediate. Key steps include nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere) using polar aprotic solvents like DMF or DCM. Catalysts such as K₂CO₃ or NaH may enhance reaction efficiency. Yield optimization requires controlling stoichiometry (1:1.2 molar ratio of piperidine to bromophenoxyhexyl) and temperature (60–80°C). Purification via column chromatography (silica gel, hexane/EtOAc gradient) achieves >85% purity .
Q. How can researchers purify and characterize this compound to ensure structural fidelity?
- Methodological Answer : Post-synthesis purification employs recrystallization (using ethanol/water mixtures) or flash chromatography. Characterization involves:
- NMR : ¹H NMR confirms piperidine ring protons (δ 2.3–3.1 ppm) and bromophenoxy aromatic signals (δ 6.8–7.4 ppm).
- HPLC : Retention time comparison with standards ensures purity (>95%).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₇H₂₄BrNO: calc. 354.1, obs. 354.0) .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays : Screen for receptor binding (e.g., GPCRs) using radioligand displacement assays. IC₅₀ values are determined via dose-response curves (concentration range: 1 nM–100 µM).
- In Vivo Models : Administer the compound in rodent models (e.g., neurobehavioral studies) at 10–50 mg/kg doses. Monitor pharmacokinetics (plasma half-life, bioavailability) via LC-MS/MS .
Q. How can researchers resolve contradictions in reported bioactivity data for piperidine-bromophenoxy derivatives?
- Methodological Answer : Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., ATP levels in cell viability assays).
- Impurity Effects : Use orthogonal purification (e.g., HPLC followed by recrystallization).
- Structural Isomerism : Employ 2D NMR (COSY, NOESY) to confirm regiochemistry of the bromophenoxy group .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound analogs?
- Methodological Answer :
- Modular Synthesis : Vary the hexyl chain length (C4–C8) or substitute bromine with other halogens (e.g., Cl, I).
- Biological Testing : Compare EC₅₀ values across analogs in functional assays (e.g., cAMP inhibition).
- Computational Modeling : Dock analogs into target receptors (e.g., dopamine D₂) using Schrödinger Suite to predict binding affinities .
Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?
- Methodological Answer :
- Matrix Interference : Use solid-phase extraction (C18 cartridges) to isolate the compound from biological samples.
- Sensitivity Limits : Develop a UPLC-MS/MS method with a lower limit of quantification (LLOQ) of 0.1 ng/mL.
- Degradation Products : Monitor stability under stress conditions (pH 2–12, 40–60°C) via accelerated stability studies .
Q. How can mechanistic studies elucidate the stability of this compound under physiological conditions?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Track degradation via LC-UV.
- Radical Scavenging Assays : Assess susceptibility to oxidative degradation using H₂O₂/Fe²⁺ systems.
- Computational Predictions : Calculate bond dissociation energies (BDE) for the C-Br bond using Gaussian09 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
